molecular formula C6H13NO3S B13496964 Methanesulfonic acid pyrrolidin-3-ylmethyl ester

Methanesulfonic acid pyrrolidin-3-ylmethyl ester

Cat. No.: B13496964
M. Wt: 179.24 g/mol
InChI Key: QRCLPHOOCYZYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(pyrrolidin-3-yl)methyl methanesulfonate is an organic compound that features a pyrrolidine ring attached to a methanesulfonate group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The methanesulfonate group is known for its role in various chemical reactions, particularly in the formation of sulfonate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyrrolidin-3-yl)methyl methanesulfonate typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of (pyrrolidin-3-yl)methyl methanesulfonate follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(pyrrolidin-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidines, pyrrolidones, and other heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of (pyrrolidin-3-yl)methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The methanesulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules .

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

pyrrolidin-3-ylmethyl methanesulfonate

InChI

InChI=1S/C6H13NO3S/c1-11(8,9)10-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3

InChI Key

QRCLPHOOCYZYAK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.